molecular formula C7H4BrF3OZn B13728233 (3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in THF

Cat. No.: B13728233
M. Wt: 306.4 g/mol
InChI Key: CKKUCHRQGMPJFX-UHFFFAOYSA-M
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Description

(3-(Trifluoromethoxy)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is particularly valued for its ability to introduce the trifluoromethoxy group into various organic molecules, which can significantly alter their chemical and physical properties. The trifluoromethoxy group is known for its electron-withdrawing properties, which can enhance the stability and reactivity of the resulting compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Trifluoromethoxy)phenyl)zinc bromide typically involves the reaction of 3-(trifluoromethoxy)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3-(Trifluoromethoxy)phenyl bromide+Zn(3-(Trifluoromethoxy)phenyl)zinc bromide\text{3-(Trifluoromethoxy)phenyl bromide} + \text{Zn} \rightarrow \text{(3-(Trifluoromethoxy)phenyl)zinc bromide} 3-(Trifluoromethoxy)phenyl bromide+Zn→(3-(Trifluoromethoxy)phenyl)zinc bromide

Industrial Production Methods

In industrial settings, the production of (3-(Trifluoromethoxy)phenyl)zinc bromide is scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety during production.

Chemical Reactions Analysis

Types of Reactions

(3-(Trifluoromethoxy)phenyl)zinc bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.

    Addition Reactions: It can add to electrophilic double bonds, such as alkenes and alkynes.

Common Reagents and Conditions

    Palladium Catalysts: Often used in coupling reactions to facilitate the formation of carbon-carbon bonds.

    Bases: Such as potassium tert-butoxide, are used to deprotonate the compound and enhance its nucleophilicity.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc compound and dissolve a wide range of reactants.

Major Products

The major products formed from reactions involving (3-(Trifluoromethoxy)phenyl)zinc bromide include trifluoromethoxy-substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

Chemistry

In chemistry, (3-(Trifluoromethoxy)phenyl)zinc bromide is used as a reagent for the introduction of the trifluoromethoxy group into organic molecules. This modification can enhance the lipophilicity, metabolic stability, and bioavailability of the resulting compounds, making them more suitable for pharmaceutical applications.

Biology

In biological research, the compound is used to synthesize bioactive molecules that can interact with various biological targets. The trifluoromethoxy group can improve the binding affinity and selectivity of these molecules towards their targets.

Medicine

In medicine, (3-(Trifluoromethoxy)phenyl)zinc bromide is used in the synthesis of drug candidates. The trifluoromethoxy group can enhance the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.

Industry

In the industrial sector, the compound is used in the production of advanced materials, such as polymers and coatings, that require enhanced chemical and thermal stability.

Mechanism of Action

The mechanism of action of (3-(Trifluoromethoxy)phenyl)zinc bromide involves the transfer of the trifluoromethoxy group to an electrophilic substrate. The zinc atom acts as a nucleophile, facilitating the formation of a new carbon-carbon bond. The trifluoromethoxy group, being highly electron-withdrawing, stabilizes the transition state and enhances the reactivity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • (3-(Trifluoromethyl)phenyl)zinc bromide
  • (4-(Trifluoromethoxy)phenyl)zinc bromide
  • (2-(Trifluoromethoxy)phenyl)zinc bromide

Uniqueness

(3-(Trifluoromethoxy)phenyl)zinc bromide is unique due to the position of the trifluoromethoxy group on the phenyl ring. This specific positioning can influence the electronic and steric properties of the compound, making it more suitable for certain reactions compared to its isomers. Additionally, the trifluoromethoxy group provides a balance between electron-withdrawing effects and steric hindrance, which can be advantageous in various synthetic applications.

Properties

Molecular Formula

C7H4BrF3OZn

Molecular Weight

306.4 g/mol

IUPAC Name

bromozinc(1+);trifluoromethoxybenzene

InChI

InChI=1S/C7H4F3O.BrH.Zn/c8-7(9,10)11-6-4-2-1-3-5-6;;/h1-2,4-5H;1H;/q-1;;+2/p-1

InChI Key

CKKUCHRQGMPJFX-UHFFFAOYSA-M

Canonical SMILES

C1=C[C-]=CC(=C1)OC(F)(F)F.[Zn+]Br

Origin of Product

United States

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